1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea
Description
1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea is a thiourea derivative characterized by a benzyl group at the N1 position and a 6-chloro-4-phenylquinazolin-2-yl substituent at the N3 position. Thioureas are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties.
Properties
IUPAC Name |
1-benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5S/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)26-21(25-19)27-28-22(29)24-14-15-7-3-1-4-8-15/h1-13H,14H2,(H2,24,28,29)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSBYPSIGBBBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea typically involves the reaction of 6-chloro-4-phenylquinazoline-2-amine with benzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinazoline moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea serves as a building block for synthesizing more complex molecules. Its structural versatility allows chemists to modify it for various synthetic pathways, leading to new compounds with potential applications in different fields.
Biology
In biological research, this compound is under investigation for its potential as an enzyme inhibitor or receptor modulator . It may interact with specific molecular targets, inhibiting enzyme activity or altering receptor functions through binding interactions.
Medicine
The compound has shown significant promise in the following areas:
- Anticancer Activity : Preliminary studies indicate that it can inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : The compound is being explored for its ability to combat bacterial infections.
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for modifications that can enhance material properties for various applications.
Similar Compounds
| Compound Name | Structural Features |
|---|---|
| 1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol | Hydroxyl group instead of thiourea |
| 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one | Different substituents on quinazoline |
| Indole derivatives | Similar aromatic structure |
Uniqueness
The uniqueness of this compound lies in its combination of quinazoline and thiourea moieties, conferring distinct chemical and biological properties that make it valuable for various research and industrial applications.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Studies : Research has shown that this compound effectively inhibits cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have demonstrated promising results against specific targets related to cancer progression.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structural Analogs
1-Benzyl-3-(4-phenyl-thiazol-2-yl)-thiourea
- Structure : Features a thiazole ring at N3 instead of quinazoline.
- Synthesis : Prepared via reaction of benzylamine with methyl thiocarbamate derivatives .
- Key Data: 1H NMR: NH proton at 11.49 ppm, indicating strong intramolecular hydrogen bonding (N1–H···S=C) .
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas
- Structure : Incorporates a benzo[d]thiazole group at N1 and aryl groups (e.g., 2-chlorophenyl) at N3 .
- Synthesis : Produced by refluxing arylisothiocyanates with 4-(benzo[d]thiazol-2-yl)benzenamine in DMF (79% yield) .
- Key Data :
1-(Benzothiazol-2-yl)-3-(4-nitrobenzoyl)thiourea
- Structure : Contains a nitrobenzoyl group at N3 and benzothiazole at N1 .
- Synthesis: Synthesized via condensation of acyl thiocyanates with 2-aminobenzothiazole (87% yield) .
- Key Data :
Antiparasitic Activity: Thiohydantoin Analogs
- Lead Compounds: 1-Benzyl-3-aryl-2-thiohydantoins (e.g., 104a, 104b) exhibit nanomolar activity against Trypanosoma brucei .
- Key Features: Substituents: 3-Chloro-4-methoxyphenyl or 4-dimethylamino-3-chlorophenyl groups optimize activity . Mechanism: Thiohydantoin core may target parasitic enzymes distinct from thioureas.
Antimicrobial and Anticancer Potential
- 1-(Benzothiazol-2-yl)-3-(4-nitrobenzoyl)thiourea : Demonstrates broad antimicrobial activity due to hydrogen bonding and planar structure .
Physicochemical and Stability Comparisons
Biological Activity
1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiourea moiety linked to a quinazoline derivative, which is known for its diverse biological activities. The presence of the chloro and phenyl groups enhances its pharmacological profile.
This compound acts primarily through:
- Enzyme Inhibition : It inhibits specific enzymes by binding to their active sites, thereby blocking their activity.
- Receptor Modulation : The compound interacts with various receptor proteins, leading to altered cellular responses mediated by hydrogen bonding and hydrophobic interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its effects against cancer cells, as well as its potential as an enzyme inhibitor.
Anticancer Activity
This compound has shown promising results in inhibiting the proliferation of cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.85 | |
| H460 (lung cancer) | 4.53 | |
| HepG2 (liver cancer) | 3.0 |
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Antitumor Effects : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Inhibition of Alpha-glucosidase : Research indicates that derivatives of this compound can inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes. The most potent derivatives showed IC50 values lower than that of the standard drug acarbose .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the quinazoline core and the thiourea group can significantly alter its potency and selectivity against various targets.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea?
Answer:
The compound is synthesized via condensation reactions between benzylamine derivatives and functionalized quinazoline-isothiocyanate intermediates. A typical procedure involves refluxing 6-chloro-4-phenylquinazolin-2-amine with benzyl isothiocyanate in anhydrous dimethylformamide (DMF) under nitrogen atmosphere for 4–6 hours. Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Purification is achieved through recrystallization from ethanol, yielding the thiourea derivative in ~75–85% purity. Key characterization steps include elemental analysis and spectroscopic validation (FT-IR for thiourea C=S stretch at ~1250 cm⁻¹; ¹H NMR for benzyl proton signals at δ 4.5–5.0 ppm) .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Answer:
Structural elucidation requires a combination of:
- FT-IR spectroscopy : To confirm the presence of thiourea (N-H stretches at ~3200–3400 cm⁻¹; C=S at ~1200–1250 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹).
- NMR spectroscopy : ¹H NMR identifies benzyl protons (δ 4.5–5.0 ppm) and quinazoline aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms the thiourea carbonyl carbon (δ ~180 ppm).
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks [M+H]⁺ and fragmentation patterns consistent with the quinazoline-thiourea scaffold.
- Elemental analysis : CHNS data must align with theoretical values (±0.3% tolerance) .
Advanced: How do non-covalent interactions (e.g., hydrogen bonding, π-π stacking) influence the compound’s coordination chemistry and biological activity?
Answer:
Intramolecular hydrogen bonds (e.g., N-H⋯O or N-H⋯S) stabilize the planar conformation of the thiourea-quinazoline system, enhancing its ability to coordinate transition metals like Cu(II) or Pt(II). π-π stacking between the phenyl and quinazoline rings further rigidifies the structure, which may improve binding to biological targets (e.g., kinase enzymes). These interactions are validated via X-ray crystallography, revealing interplanar angles <5° and bond distances <3.0 Å. Such structural features correlate with enhanced antimicrobial activity in analogues, as seen in MIC assays against S. aureus (MIC = 8 µg/mL) .
Advanced: What strategies optimize reaction yields and minimize by-products during synthesis?
Answer:
- Catalyst selection : Pyridine or triethylamine (5 mol%) accelerates isothiocyanate-amine coupling while suppressing side reactions.
- Solvent control : Anhydrous DMF or THF prevents hydrolysis of intermediates.
- Temperature modulation : Reflux at 80–90°C balances reaction kinetics and thermal decomposition risks.
- Inert atmosphere : Nitrogen or argon prevents oxidation of thiol intermediates.
Post-synthetic purification via column chromatography (silica gel, chloroform/methanol gradient) resolves by-products like unreacted quinazoline amines .
Advanced: How can environmental fate and toxicity studies be designed for this compound?
Answer:
Long-term ecotoxicological assessments should follow OECD guidelines:
- Phase 1 (Lab-scale) : Determine hydrolysis half-life (pH 5–9), photostability under UV light, and biodegradability (BOD5/COD ratio).
- Phase 2 (Microcosm) : Evaluate bioaccumulation in D. magna or zebrafish embryos (LC50/EC50 assays).
- Phase 3 (Field) : Monitor soil/water distribution using HPLC-MS/MS and assess microbial degradation pathways via metagenomics.
Contradictory data (e.g., variable LC50 values) may arise from differences in test organisms or exposure durations, necessitating standardized protocols .
Advanced: How to resolve discrepancies in reported biological activity data across studies?
Answer:
Discrepancies often stem from:
- Assay variability : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
- Compound purity : Validate via HPLC (>95% purity; retention time matching reference standards).
- Structural analogs : Compare activity trends with methyl/fluoro-substituted derivatives to identify pharmacophore requirements.
For example, chloro-substituted quinazolines often show 2–3× higher potency than methyl analogues due to enhanced electron-withdrawing effects .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding modes to targets like EGFR kinase (PDB: 1M17) using flexible ligand protocols.
- QSAR modeling : Derive regression models correlating substituent electronegativity (Hammett σ constants) with IC50 values.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD and binding free energies (MM-PBSA).
Validation requires cross-referencing with experimental IC50 data from kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
